
2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as EMAQ, is a synthetic compound that has been widely used in scientific research. EMAQ is a quinoxaline derivative that exhibits various biological activities, including anticancer, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound has also been reported to induce the production of reactive oxygen species, which can cause cellular damage and lead to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death pathway. This compound has also been shown to inhibit the expression of various genes that are involved in cell proliferation and survival.
実験室実験の利点と制限
The use of 2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments has several advantages. It is a well-established compound with a known synthesis method, making it readily available for research purposes. This compound has also exhibited potent anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development.
However, there are also limitations to the use of this compound in lab experiments. It has been reported to have low solubility in water, which can limit its bioavailability and efficacy. This compound has also exhibited cytotoxicity in normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. This compound has been shown to enhance the efficacy of several chemotherapeutic agents, including paclitaxel and cisplatin.
Another direction is to investigate the use of this compound in the treatment of viral and bacterial infections. This compound has exhibited potent antiviral and antibacterial activities, making it a promising candidate for the development of new antiviral and antibacterial drugs.
Conclusion
In conclusion, this compound is a synthetic compound that has exhibited potent anticancer, antiviral, and antibacterial activities. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has several advantages for use in lab experiments, but also has limitations that need to be addressed. There are several future directions for the research on this compound, including its potential use in combination therapy and the development of new antiviral and antibacterial drugs.
合成法
The synthesis of 2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-ethoxyquinoxaline with 2-methylbenzoyl chloride in the presence of a base and a solvent. The reaction yields this compound as a yellow solid with a purity of over 98%. The synthesis method of this compound is well-established and has been reported in several scientific publications.
科学的研究の応用
2-acetyl-7-ethoxy-3-(((2-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anticancer properties, this compound has been investigated for its antiviral and antibacterial activities. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. This compound has also exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-27-15-9-10-17-19(11-15)23(26)20(14(3)24)18(22-17)12-28-21(25)16-8-6-5-7-13(16)2/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGKTLGGZCSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
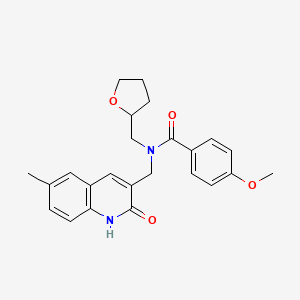

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)


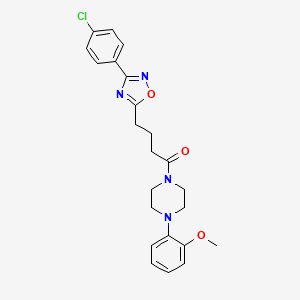

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
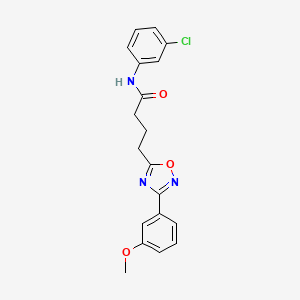
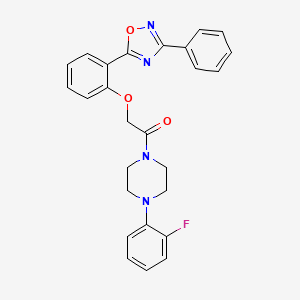
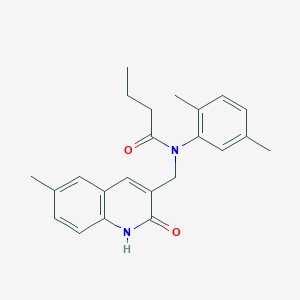
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)